molecular formula C14H19NO5 B1237660 Z-Oxylysine CAS No. 59221-35-1

Z-Oxylysine

Cat. No.: B1237660
CAS No.: 59221-35-1
M. Wt: 281.3 g/mol
InChI Key: USGBKNFPBNWKDC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Oxylysine, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59221-35-1

Molecular Formula

C14H19NO5

Molecular Weight

281.3 g/mol

IUPAC Name

(2S)-2-hydroxy-6-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C14H19NO5/c16-12(13(17)18)8-4-5-9-15-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18)/t12-/m0/s1

InChI Key

USGBKNFPBNWKDC-LBPRGKRZSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)O

Other CAS No.

59221-35-1

Synonyms

(N-(6)-benzyloxycarbonyl)-2-hydroxylysine
(R)-isomer of Z-oxylysine
N(epsilon) CBZ-L-oxylysine
N(epsilon)-carbobenzoxyoxylysine
Z-oxylysine

Origin of Product

United States

Molecular Interactions and Recognition Mechanisms of Z Oxylysine

Z-Oxylysine as a Ligand for Receptor Binding

Hydroxylysine residues within protein structures, particularly collagen, are not recognized as ligands in their free form. Instead, their presence and subsequent modification, primarily glycosylation, are critical for the binding of the entire protein to its receptors. The unique post-translational modifications of collagen, including the hydroxylation of lysine (B10760008) and subsequent glycosylation, create specific recognition sites for cell surface receptors. researchgate.netportlandpress.com These interactions are fundamental for cell adhesion, migration, differentiation, and survival. uniprot.org

The primary binding partners that recognize collagen in a manner dependent on hydroxylysine and its glycosylated forms are the Discoidin Domain Receptors (DDRs), specifically DDR1 and DDR2. mdanderson.orgnih.gov These are receptor tyrosine kinases that bind to fibrillar collagens. nih.gov DDR1 is activated by a wide range of collagens, including fibrillar and basement membrane types, while DDR2 is primarily activated by fibrillar collagens. uniprot.orgnih.gov

Integrins, another class of cell adhesion receptors, also bind to collagen, and there is evidence of interplay between DDRs and integrins in regulating cell attachment to collagen. biologists.com The binding specificity of these receptors is not to a single hydroxylysine residue but to a larger motif within the collagen triple helix, the conformation and accessibility of which are influenced by post-translational modifications. nih.govuniprot.org

Table 1: Key Binding Partners for Collagen Recognizing Hydroxylysine-Containing Motifs

Binding Partner Type Recognized Ligand Key Function
DDR1 Receptor Tyrosine Kinase Fibrillar and basement membrane collagens (e.g., Types I, II, III, IV, V) Cell attachment, matrix remodeling, cell migration
DDR2 Receptor Tyrosine Kinase Fibrillar collagens (e.g., Types I, II, III, X) Cell proliferation, matrix remodeling
Integrins (e.g., α1β1, α2β1) Adhesion Receptors Fibrillar collagens Cell adhesion, cell migration, collagen phagocytosis
Mannan-binding lectin (MBL) Lectin Collagenous domains Innate immunity

| Adiponectin | Adipokine | Collagenous domains | Metabolic regulation |

This table summarizes key proteins that bind to collagen in a manner influenced by the presence and modification of hydroxylysine residues.

The interaction between collagen and its receptors is a complex, high-affinity binding event. For Discoidin Domain Receptors, the binding is specific to the triple-helical structure of collagen and is influenced by glycosylation. nih.gov The discoidin (DS) domain of the receptors is responsible for recognizing and binding to specific motifs within the collagen sequence, such as the GVMGFO motif (where O is hydroxyproline), which is often found in proximity to glycosylated hydroxylysine residues. uniprot.org

The glycosylation of hydroxylysine residues can modulate these interactions. For instance, the presence of glucose-galactose moieties on hydroxylysine can influence the binding affinity of receptors, thereby controlling signaling pathways. researchgate.netportlandpress.com Some studies suggest that receptor binding is diminished when glycosylation is present in key regions of type IV collagen, indicating a regulatory role for this modification. researchgate.net The interaction between DDRs and collagen triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades involving proteins like SRC and activating MAP kinases. uniprot.org

The structural basis for collagen recognition by receptors like DDRs lies in the unique conformation of the collagen triple helix and the specific presentation of binding motifs. The DS domain of DDRs functions as the primary collagen-binding region. nih.gov While a crystal structure of a receptor in complex with a this compound molecule is not available, structural studies of DDRs have revealed how they interact with collagen.

Role of this compound in Protein Post-translational Modifications

Hydroxylysine is not incorporated into proteins during translation but is formed through a post-translational modification (PTM) of specific lysine residues within procollagen (B1174764) chains. wikipedia.orgtandfonline.com This hydroxylation is a critical step in collagen biosynthesis, occurring in the lumen of the endoplasmic reticulum. wikipedia.org It is a prerequisite for two crucial subsequent events: O-linked glycosylation and the formation of stable intermolecular cross-links, both of which are essential for the structure and function of mature collagen fibrils. portlandpress.comtaylorandfrancis.com

The conversion of lysine to hydroxylysine is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), also called procollagen-lysine 5-dioxygenases. wikipedia.orgmdpi.com These enzymes are 2-oxoglutarate dioxygenases that require Fe²⁺, O₂, and ascorbate (B8700270) (vitamin C) as cofactors. wikipedia.orgiusspavia.it

In humans, there are three known lysyl hydroxylase isoforms (LH1, LH2, LH3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively. wikipedia.orgmdpi.com

LH1 and LH3 primarily hydroxylate lysine residues within the triple-helical domains of collagen. wikipedia.orgtandfonline.com

LH2 specifically hydroxylates lysine residues in the telopeptide regions of collagen, which is crucial for forming specific types of cross-links. wikipedia.org

LH3 is a multifunctional enzyme that, in addition to its hydroxylase activity, also possesses galactosyltransferase and glucosyltransferase activities. iusspavia.itnih.gov It can sequentially add galactose and then glucose to the newly formed hydroxylysine residue, creating glucosyl-galactosyl-hydroxylysine. nih.govnih.gov

The crystal structure of human LH3 has been determined, revealing an elongated homodimer with two distinct catalytic sites in each monomer: a glycosyltransferase domain at the N-terminus and a lysyl hydroxylase domain at the C-terminus. iusspavia.itnih.govrcsb.org

Another key enzyme family involved in modifying hydroxylysine is the lysyl oxidase (LOX) family. wikipedia.orgnih.gov LOX enzymes are copper-dependent and catalyze the oxidative deamination of lysine and hydroxylysine residues in the telopeptides of collagen. rcsb.orgwikipedia.org This reaction converts the ε-amino group into a reactive aldehyde group (allysine or hydroxyallysine), which is the first step in forming covalent cross-links. annualreviews.orgwikipedia.org

Table 2: Key Enzymes in Hydroxylysine Metabolism

Enzyme Gene (Human) Cofactors Substrate Product Key Function
Lysyl Hydroxylase 1 (LH1) PLOD1 Fe²⁺, 2-oxoglutarate, O₂, Ascorbate Helical Lysine Helical Hydroxylysine Prepares sites for cross-linking
Lysyl Hydroxylase 2 (LH2) PLOD2 Fe²⁺, 2-oxoglutarate, O₂, Ascorbate Telopeptide Lysine Telopeptide Hydroxylysine Prepares sites for specific cross-linking pathways
Lysyl Hydroxylase 3 (LH3) PLOD3 Fe²⁺, 2-oxoglutarate, O₂, Ascorbate; Mn²⁺ (for GT) Helical Lysine Hydroxylysine, Gal-Hyl, Glc-Gal-Hyl Hydroxylation and subsequent O-glycosylation

| Lysyl Oxidase (LOX) | LOX | Copper, Lysyl tyrosylquinone (LTQ) | Telopeptide Lysine/Hydroxylysine | Allysine/Hydroxyallysine | Initiates covalent cross-linking |

This table provides an overview of the primary enzymes involved in the formation and subsequent modification of hydroxylysine residues in collagen.

The hydroxylation of lysine has a profound impact on the function of proteins, most notably collagen. The primary functional consequences are the stabilization of the extracellular matrix through covalent cross-linking and the modulation of molecular interactions through glycosylation.

Non Enzymatic Reactions Involving Z Oxylysine

The reactivity of Z-Oxylysine is dominated by non-enzymatic reactions, leveraging its unique functional groups. The most significant of these is oxime ligation, a bioorthogonal reaction that does not interfere with native biological processes.

Oxime Ligation: This is the hallmark reaction of the oxy-lysine moiety. It involves the condensation of its alkoxyamine group with an aldehyde, such as the one on 5-formylcytosine (B1664653) (5fC), to form a stable oxime bond. nih.gov Research has optimized the conditions for this reaction, finding it proceeds efficiently at 37°C in a mildly acidic buffer (pH 4.5) and can be catalyzed by aniline. nih.govnih.gov This reaction is site-specific and has been used to conjugate peptides to DNA with high yields. nih.gov

While the ε-amino group is protected by the benzyloxycarbonyl (Z) group, the other functional groups of this compound, namely the α-hydroxyl and α-carboxyl groups, could theoretically participate in other non-enzymatic reactions common to hydroxy acids. However, the oxime ligation is the most prominent and functionally utilized non-enzymatic reaction for this compound in the scientific literature.

Other potential non-enzymatic reactions that structurally similar molecules undergo include glycation, where a sugar molecule reacts with a free amino group. rsc.orgresearchgate.net In the case of this compound, the ε-amino group is protected. If this protecting group were removed to yield oxy-lysine, the resulting primary amine would be susceptible to reactions like glycation.

The table below summarizes the primary non-enzymatic reaction involving the core oxy-lysine structure.

Reaction TypeReactantsKey ConditionsProductSignificance
Oxime LigationOxy-lysine, 5-formylcytosine (5fC)pH 4.5, 37°C, Aniline (catalyst)Stable DNA-peptide conjugate via an oxime bondCreates model DNA-protein crosslinks for biological studies. nih.govnih.gov

Computational Modeling of Z Oxylysine Molecular Dynamics

While specific computational studies focusing exclusively on the molecular dynamics of isolated Z-Oxylysine are not extensively documented, the methodologies for such analyses are well-established. nih.govrsc.org Computational modeling, particularly molecular dynamics (MD) simulations, provides invaluable insights into the conformational dynamics, interactions, and energetic properties of molecules like this compound, especially when they are part of larger systems like DNA-peptide crosslinks. nih.gov

An MD simulation of this compound or a peptide containing it would typically involve the following steps:

System Setup: The initial 3D coordinates of the molecule are generated. The molecule is then placed in a simulation box, typically a periodic cube or octahedron, which is filled with solvent molecules (e.g., water) to mimic physiological conditions. mdpi.com Ions are added to neutralize the system and achieve a desired salt concentration. mdpi.com

Force Field Selection: A force field is chosen to describe the potential energy of the system. Force fields are sets of parameters that define the bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) between atoms. rsc.org

Minimization and Equilibration: The system's energy is minimized to remove any bad contacts or steric clashes from the initial setup. mdpi.com This is followed by a period of heating the system to the target temperature (e.g., 300 K) and equilibrating it under constant temperature and pressure, allowing the solvent molecules to relax around the solute. mdpi.com

Production Simulation: Once equilibrated, the production MD simulation is run for a desired length of time (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated by integrating Newton's laws of motion. maynoothuniversity.ie This generates a trajectory that represents the dynamic evolution of the molecule.

Analysis: The resulting trajectory is analyzed to extract various properties, such as conformational changes, interaction energies between different parts of the system, and the formation and breaking of hydrogen bonds over time.

Molecular dynamics simulations have been instrumental in understanding the structural impact of DNA-peptide crosslinks formed using oxy-lysine. For instance, simulations revealed the formation of a stable wobble base pair between the modified cytosine and an incoming dATP, providing a mechanistic explanation for observed mutational outcomes during DNA replication. nih.gov

The table below outlines the typical workflow for a computational study of this compound molecular dynamics.

Simulation StagePurposeTypical Parameters and Software
System PreparationGenerate initial structure and solvate the molecule.Force Fields: AMBER, CHARMM, GROMOS. Water Models: TIP3P, SPC/E. Software: GROMACS, AMBER, NAMD.
Energy MinimizationRemove steric clashes and relax the system to a local energy minimum.Algorithms: Steepest Descent, Conjugate Gradient. mdpi.com
Equilibration (NVT/NPT)Bring the system to the desired temperature and pressure.Ensembles: Canonical (NVT), Isothermal-Isobaric (NPT). Duration: Nanoseconds. mdpi.com
Production MDGenerate a trajectory of the molecule's dynamic behavior.Time Step: ~2 femtoseconds. Duration: 100s of nanoseconds to microseconds.
Trajectory AnalysisExtract structural, dynamic, and energetic information.Metrics: RMSD, RMSF, Hydrogen Bonds, Interaction Energy, Principal Component Analysis (PCA).

Biological Roles and Physiological Implications of Z Oxylysine

Z-Oxylysine in Cellular Signaling Pathways

There is no scientific literature available that describes the role of this compound in any cellular signaling pathway.

This compound's Contribution to Cellular Homeostasis

No research has been found to indicate that this compound has any role in the maintenance of cellular homeostasis.

Role of this compound in Intercellular Communication

There is no evidence to suggest that this compound plays a role in intercellular communication.

Based on a comprehensive search, there is no publicly available scientific literature or data for a chemical compound named “this compound.” This term does not correspond to a recognized compound in chemical and biological databases.

The search results did yield information on related but distinct terms such as:

Z-Lys-OH : This is a designation for N-α-carbobenzoxy-L-lysine, a chemically modified form of the amino acid lysine (B10760008) used in peptide synthesis.

Hydroxylysine : This is a modified amino acid derived from lysine, which is an essential component of collagen and plays a critical role in collagen cross-linking and stability. The hydroxylation of lysine is a key post-translational modification in developmental processes like bone formation.

However, no information was found that directly pertains to "this compound" or its role in developmental processes, cell differentiation, or the impact of its dysregulation on biological systems. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information.

Advanced Analytical Methodologies for this compound Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that "this compound" is not a recognized or documented chemical compound. Searches for this specific name, including variations and potential derivatives, did not yield any relevant results in established chemical or research databases.

Therefore, it is not possible to provide an article on the advanced analytical methodologies for a compound that does not appear to exist in the current scientific domain. The subsequent sections of the requested outline cannot be addressed due to the lack of any foundational information on "this compound."

Advanced Analytical Methodologies for Z Oxylysine Research

Immunochemical Assays for Z-Oxylysine Detection

Development of this compound-Specific Antibodies

The cornerstone of specific detection for a molecule like this compound within complex biological samples is the development of high-affinity, specific antibodies. The process is challenging due to the small size of the modified lysine (B10760008) residue, which acts as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.

The strategy for developing such antibodies involves several key steps:

Antigen Preparation: this compound, or a key structural motif of it, is chemically synthesized. This synthetic hapten is then conjugated to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This conjugation creates a stable complex that is large enough to be recognized by the immune system. The success of this step is critical, as the presentation of the this compound epitope influences the specificity of the resulting antibodies. frontiersin.org

Immunization and Hybridoma Technology: The this compound-carrier conjugate is used to immunize host animals (typically mice or rabbits). The animal's immune system responds by producing B cells that generate antibodies against the conjugate. These B cells are then harvested and fused with myeloma cells to create hybridoma cell lines, which can be cultured indefinitely to produce monoclonal antibodies with high specificity for the this compound target.

Screening and Validation: A rigorous screening process is essential to identify hybridoma clones that produce antibodies with the desired specificity. An initial screen is often performed using an Enzyme-Linked Immunosorbent Assay (ELISA) against the this compound conjugate. Clones that show a strong positive response undergo secondary screening to confirm their specificity for the this compound modification itself and not the carrier protein or the unmodified lysine. This validation should include testing against the free this compound hapten, unmodified lysine, and other structurally similar amino acid modifications to ensure minimal cross-reactivity. frontiersin.org Successful development yields antibodies that can specifically recognize this compound in various applications. nih.govnih.gov

Table 1: Hypothetical Screening Results for this compound Monoclonal Antibody Clones
Clone IDAntigen TargetELISA Signal (OD450)Specificity Notes
Ab-ZOL-01This compound-KLH2.85High affinity for the conjugate.
Ab-ZOL-01Unmodified Lysine-KLH0.12Negligible cross-reactivity with unmodified lysine.
Ab-ZOL-01KLH Carrier Only0.09No binding to the carrier protein.
Ab-ZOL-02This compound-KLH0.95Moderate affinity for the conjugate.
Ab-ZOL-02Unmodified Lysine-KLH0.88High cross-reactivity with unmodified lysine. Clone rejected.

ELISA and Western Blotting Applications

With specific antibodies in hand, researchers can employ powerful immunodetection techniques like ELISA and Western blotting to detect and quantify this compound-containing proteins.

ELISA (Enzyme-Linked Immunosorbent Assay): This technique is ideal for the high-throughput quantification of this compound in biological fluids or cell lysates. thermofisher.com A sandwich ELISA format is particularly robust, where a capture antibody immobilized on a microplate well binds to the target protein, and a second, enzyme-conjugated detection antibody (the anti-Z-Oxylysine antibody) binds to the captured protein at the modification site. The enzyme catalyzes a colorimetric or chemiluminescent reaction, and the signal intensity is directly proportional to the amount of this compound-modified protein in the sample. ELISA offers high sensitivity and is suitable for analyzing a large number of samples simultaneously. integra-biosciences.com

Western Blotting: This method provides information on the molecular weight of the protein carrying the this compound modification. In this technique, proteins from a cell or tissue lysate are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is probed with the this compound-specific primary antibody, which binds to the modified protein. A secondary antibody linked to an enzyme or fluorophore is then used to detect the primary antibody, producing a band at the specific molecular weight of the target protein. This can confirm the presence of the modification on a specific protein of interest and provide semi-quantitative data on its abundance. azurebiosystems.com While less suited for high-throughput analysis than ELISA, Western blotting is crucial for validating ELISA results and identifying specific protein targets of the modification. thermofisher.com

Table 2: Comparison of Immunoassay Techniques for this compound Detection
TechniquePrimary ApplicationData OutputThroughputSensitivity
ELISAQuantification of total or specific this compound-modified proteinQuantitative (Concentration)High (96/384-well plates)High (pg/mL to ng/mL range)
Western BlotIdentification of specific modified proteins and their molecular weightSemi-quantitative (Relative abundance), Size (kDa)Low (10-15 samples per gel)Moderate to High

Radiometric and Isotopic Labeling Techniques for Metabolic Tracing

To understand how this compound is synthesized, degraded, and utilized within a cell, metabolic tracing studies using isotopic labeling are indispensable. nih.gov These techniques involve introducing precursors labeled with stable (e.g., ¹³C, ¹⁵N) or radioactive (e.g., ¹⁴C, ³H) isotopes into a biological system and tracking their incorporation into downstream metabolites. kuleuven.be

The experimental workflow typically involves:

Tracer Selection: A precursor molecule in the hypothesized biosynthetic pathway of this compound (e.g., lysine, a specific sugar, or another small molecule) is synthesized with an isotopic label.

Label Administration: The labeled tracer is introduced to cells in culture or administered to a model organism.

Sample Collection and Analysis: At various time points, samples are collected, and metabolites are extracted. Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is then used to detect the labeled metabolites. The mass shift resulting from the incorporation of a stable isotope allows for the precise tracking of the label's path through the metabolic network. nih.govgeneralmetabolics.com

By analyzing the pattern and rate of isotope incorporation into this compound and related metabolites, researchers can map its biosynthetic and catabolic pathways, calculate metabolic flux rates, and identify precursor molecules. nih.gov

Integration of Multi-Omics Data for this compound Pathway Analysis

Understanding the full biological significance of this compound requires looking beyond the molecule itself and examining its impact on the entire cellular system. This is achieved by integrating multi-omics data sets, providing a holistic view of the pathways and processes influenced by this modification. nih.govnih.gov

Proteomics: Mass spectrometry-based proteomics can identify which specific proteins are modified with this compound. Furthermore, quantitative proteomics can reveal how the presence or absence of this modification affects the expression levels of other proteins across the proteome.

Transcriptomics: Techniques like RNA-sequencing can show how cellular states with high or low levels of this compound correlate with changes in gene expression, pointing to regulatory roles for the modification in signaling pathways or transcription.

Metabolomics: Untargeted metabolomics can provide a snapshot of the global metabolic state of a cell in response to changes in this compound levels. This can uncover unexpected connections between this compound metabolism and other key metabolic pathways. biorxiv.org

By integrating these datasets using bioinformatics tools and pathway analysis software, researchers can construct comprehensive models of the molecular networks in which this compound operates. plos.orgufz.de This approach can reveal the function of the modification, identify enzymes responsible for its addition or removal, and uncover its role in health and disease.

Table 3: Hypothetical Multi-Omics Data Integration for this compound Research
Omics LayerMethodologyPotential Research Question Addressed
ProteomicsLC-MS/MS with this compound antibody enrichmentWhich proteins are modified by this compound?
TranscriptomicsRNA-SequencingHow does the presence of this compound affect gene expression?
MetabolomicsGC-MS or LC-MSWhat are the metabolic precursors and downstream effects of this compound?
Integrated AnalysisPathway and Network ModelingWhat is the functional role of the this compound modification in cellular signaling and metabolism?

Synthetic Approaches to Z Oxylysine and Its Analogs for Research

Chemoenzymatic Synthesis Strategies

Chemoenzymatic peptide synthesis combines the specificity of enzymes with the versatility of chemical methods, offering a powerful approach for creating complex molecules like Z-Oxylysine-containing peptides under mild conditions. nih.gov This strategy often leverages enzymes for key transformations, such as stereoselective hydroxylation or peptide bond formation, while chemical steps are used for the introduction of protecting groups and subsequent manipulations.

A primary chemoenzymatic route to this compound involves the enzymatic hydroxylation of a lysine (B10760008) precursor. Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs), including specific lysine hydroxylases, can catalyze the regioselective and stereoselective introduction of a hydroxyl group onto the lysine side chain. mdpi.com This biological step can be integrated into a chemical synthesis workflow where the starting material is a Z-protected lysine derivative. For instance, a precursor like Nα-Z-L-lysine could be subjected to enzymatic hydroxylation to yield Z-hydroxylysine. This method capitalizes on the high efficiency and selectivity of the enzyme, bypassing the need for complex stereocontrol often required in purely chemical syntheses. mdpi.com

Alternatively, enzymes like papain can be used to catalyze the polymerization of amino acid esters. nih.gov Research has shown that papain can facilitate the oligomerization of lysine methyl esters, including those with Nε-benzyloxycarbonyl (Z) protection. nih.gov This allows for the construction of short poly-L-lysine chains where this compound could be incorporated, providing a pathway to simple peptide models for research. Another chemoenzymatic strategy involves the use of NIS synthetase enzymes, which are involved in the biosynthesis of siderophores and catalyze successive amide bond formations. researchgate.netnsf.gov While not directly applied to this compound, the principles of using such enzymes to iteratively couple amino acid-like units could be adapted for the synthesis of this compound-containing oligomers.

These hybrid approaches are advantageous as they often reduce the number of protection-deprotection steps and can proceed in aqueous solutions under mild conditions, which is particularly useful for maintaining the integrity of complex biomolecules. nih.gov

Total Chemical Synthesis of this compound

Total chemical synthesis provides a robust and highly flexible platform for producing this compound and its derivatives with complete control over stereochemistry and protecting group strategy. These multi-step syntheses typically start from readily available chiral precursors to establish the correct stereochemistry of the final product.

One well-documented approach to synthesizing (2S,5R)-5-hydroxylysine, suitably protected for peptide synthesis, begins with a chiral precursor such as (R)-malic acid. acs.orgnih.gov A multi-step sequence, which can extend to 13 steps, transforms the starting material into the target hydroxylysine derivative. acs.orgnih.gov Key steps in such a synthesis include the regioselective reductive opening of a p-methoxybenzylidene acetal (B89532) and the alkylation of a Williams glycine (B1666218) template to build the lysine backbone. acs.orgnih.gov The use of a Z-group (benzyloxycarbonyl) for amine protection is standard in such solution-phase syntheses. peptide.com

Another efficient strategy starts from protected L-aspartic acid. This method involves the creation of a piperidin-2-one intermediate, which then undergoes diastereoselective hydroxylation. acs.org The lithium enolate of the N-protected piperidin-2-one is treated with (+)-camphorsulfonyloxaziridine at low temperatures (−78 °C), which introduces the hydroxyl group with high yield and excellent stereoselectivity. acs.org Subsequent reductive ring-opening of the piperidinone ring affords the protected 5-hydroxylysine (B44584) backbone. This intermediate can then be further manipulated to yield the final this compound product. acs.org

The synthesis of protected hydroxylysine derivatives must overcome significant challenges, including the propensity for intramolecular lactonization, especially when the amino groups are protected. scispace.comnih.gov Therefore, a carefully planned protecting group strategy is essential. Typically, orthogonal protecting groups are used, such as Boc (tert-butyloxycarbonyl) for the α-amino group and Z (benzyloxycarbonyl) for the ε-amino group, or vice versa, to allow for selective deprotection during subsequent use in solid-phase peptide synthesis (SPPS). peptide.com

Synthetic ApproachKey PrecursorKey ReactionsTypical Overall YieldReference
Chiron Approach(R)-Malic AcidReductive opening of a p-methoxybenzylidene acetal, Alkylation of Williams glycine template32% (over 13 steps) acs.orgnih.gov
Asymmetric HydroxylationProtected L-Aspartic AcidFormation of a piperidin-2-one, Diastereoselective hydroxylation with (+)-camphorsulfonyloxaziridineHigh (hydroxylation step) acs.org
Chiron ApproachD-RiboseChemoselective reduction of an azido (B1232118) aldehydeNot specified nih.gov

Design and Synthesis of this compound Analogs and Probes

The synthesis of this compound analogs and probes is fundamental for exploring its biological role, identifying interacting proteins, and elucidating mechanisms of action.

Structure-activity relationship (SAR) studies rely on the systematic modification of a lead compound to determine which chemical features are critical for its biological activity. For this compound, analogs are typically synthesized by incorporating the modified amino acid into peptides and then altering various parts of the molecule.

One approach involves varying the amino acids adjacent to the this compound residue in a peptide sequence. For example, in a study of tripeptide analogs designed to promote cell proliferation, a lead compound containing lysine was modified by substituting adjacent residues with amino acids of different properties (e.g., hydrophobic, charged, or bulky groups) to probe the structural requirements for activity. mdpi.com

Another strategy focuses on modifying the hydroxylysine moiety itself. In the development of analogs of cepafungin I, a natural product containing a 4-hydroxylysine (B1204564) residue, researchers synthesized derivatives where the hydroxyl group was absent (desoxycepafungin) or where the stereochemistry was altered. nih.gov These analogs helped to elucidate the critical role of the hydroxyl group and its specific configuration in the proteasome inhibitory activity of the parent compound. nih.gov The synthesis of such analogs often employs solid-phase peptide synthesis (SPPS), using custom-synthesized, appropriately protected this compound building blocks. uwaterloo.ca

Analog TypeModification StrategyPurpose of StudyExample Compound ClassReference
Peptide AnalogsVarying amino acid sequence around the core residueTo determine the influence of neighboring residues on activityTripeptides for cell proliferation mdpi.com
Core Structure AnalogsModification of the hydroxylysine side chain (e.g., dehydroxylation)To assess the importance of specific functional groups for bioactivityCepafungin I analogs for proteasome inhibition nih.gov
Conformationally Constrained AnalogsIncorporation of proline derivatives or other rigid structuresTo probe the bioactive conformation of the peptidePyrrolidine derivatives researchgate.netmdpi.com

To identify the cellular targets of this compound-containing peptides and to profile the activity of enzymes that interact with them, researchers design and synthesize specialized chemical probes. These probes are broadly classified as affinity-based probes (AfBPs) and activity-based probes (ABPs). nih.gov

A typical probe consists of three components: a recognition element (the this compound-containing peptide), a reactive group (or "warhead") for covalent attachment to the target, and a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging). nih.govfrontiersin.org The design often incorporates a bioorthogonal handle, such as an alkyne or an azide (B81097) group, which allows for the attachment of the reporter tag via "click chemistry" in a second step. mdpi.comresearchgate.net This two-step approach is advantageous as it allows the smaller probe to first engage its target in a complex biological system without steric hindrance from a bulky tag. researchgate.net

A pertinent example is the synthesis of an alkyne-tagged analogue of cepafungin I. nih.gov This probe was used in chemoproteomic studies to identify the protein targets of the natural product in human multiple myeloma cells. The synthesis of such a probe would involve preparing a this compound-containing peptide with a terminal alkyne group incorporated into its structure, ready for subsequent ligation to an azide-functionalized reporter tag after cellular incubation. nih.govmdpi.com

Development of this compound Precursors for In Vitro and Ex Vivo Studies

The use of this compound in biological studies, particularly those involving peptides, necessitates the development of stable, well-defined precursors that are compatible with standard synthetic methodologies, primarily solid-phase peptide synthesis (SPPS). The primary goal is to create orthogonally protected this compound building blocks.

An ideal precursor for SPPS would have the α-amino group protected with the acid-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. The side chain functionalities—the ε-amino and δ-hydroxyl groups—must be protected with groups that are stable to the basic conditions used for Fmoc removal but can be removed during the final cleavage from the resin. For this compound, this would mean the ε-amino group is protected by the Z-group, and the hydroxyl group is protected by a group like a tert-butyl (tBu) ether. The synthesis of such building blocks, like Fmoc-L-Lys(ε-Z, δ-O-tBu)-OH, is a key objective.

Research has focused extensively on developing convenient methods for synthesizing these protected derivatives, addressing challenges such as poor solubility and lactone formation. scispace.com For example, methods have been developed for the efficient synthesis of O-glycosylated Fmoc-Hyl derivatives, which are crucial precursors for studying the role of glycosylation in collagen and other proteins. scispace.comresearchgate.net Another innovative approach for creating precursors for analytical studies involves the enzymatic introduction of an aldehyde group onto galactosyl-hydroxylysine residues. researchgate.net This aldehyde then serves as a chemical handle for capturing the glycopeptides on a hydrazide resin, allowing for their enrichment and subsequent analysis by mass spectrometry. researchgate.net These synthetic efforts provide the essential molecular tools needed to incorporate this compound into peptides for a wide range of in vitro and ex vivo experiments. acs.orgnih.gov

Research Applications and Methodological Advancements

Z-Oxylysine in Mechanistic Enzymology Studies

The synthesis of this compound is, in itself, a subject of mechanistic enzymology studies, providing insight into enzyme specificity and catalytic mechanisms. Biotransformation pathways have been developed to produce L-CBthis compound (a synonym for this compound) from N-epsilon-carbobenzoxy(CBZ)-L-lysine. nih.gov

Initial studies explored various enzymes for this conversion. Lysyl oxidase from Trichoderma viride showed low activity with N-epsilon-substituted lysine (B10760008) derivatives like N-epsilon-CBZ-L-lysine. In contrast, L-Amino acid oxidase from Crotalus adamanteus venom, while having low activity for L-lysine, was highly active with the N-epsilon-CBZ-L-lysine substrate. nih.gov A key breakthrough was the use of cells from the bacterium Providencia alcalifaciens as a microbial substitute for the snake venom oxidase. This system, coupled with L-2-hydroxyisocaproate dehydrogenase from Lactobacillus confusus for the reduction of the intermediate keto acid, allowed for the conversion of N-epsilon-CBZ-L-Lysine to CBZ-L-oxylysine with a high yield of 95% and an optical purity of 98.5%. nih.gov

These studies not only establish an efficient production method but also help characterize the substrate specificity and kinetic properties of the involved oxidases and dehydrogenases, contributing to the broader understanding of enzyme mechanics. nih.govdntb.gov.ua

Enzyme/SystemSource OrganismSubstrateProduct/ActionResearch Focus
L-Amino Acid Oxidase Providencia alcalifaciensN-epsilon-CBZ-L-LysineOxidizes substrate to an intermediate keto acidCharacterizing a microbial enzyme source for efficient biotransformation. nih.gov
L-2-Hydroxyisocaproate Dehydrogenase Lactobacillus confususIntermediate keto acidReduces keto acid to L-CBthis compoundStudying enzyme specificity for reducing keto acids derived from substituted lysines. nih.gov
L-Amino Acid Oxidase Crotalus adamanteus (snake venom)N-epsilon-CBZ-L-LysineHigh oxidation activityDemonstrating high substrate specificity for N-epsilon-substituted lysines. nih.gov
Lysyl Oxidase Trichoderma virideN-epsilon-CBZ-L-LysineVery low activityHighlighting enzyme specificity, as it primarily acts on unsubstituted L-lysine. nih.gov

Use of this compound in Cell Culture Models (excluding human trials)

Derivatives of this compound are instrumental in creating sophisticated cell culture models to study fundamental cellular processes like DNA replication and repair. The "Z" (carbobenzyloxy) group is a protecting group often used during synthesis. For applications in biological systems, it is typically removed to yield an "oxy-lysine" residue that can be incorporated into peptides. nih.gov

A primary application is the generation of site-specific DNA-peptide cross-links (DpCs). These cross-links mimic a form of DNA damage that occurs in cells when proteins become irreversibly trapped on DNA. To study how cells handle this damage, researchers have developed an oxime ligation method. This involves synthesizing a peptide containing an oxy-lysine residue and reacting it with DNA containing a 5-formylcytosine (B1664653) (5fC), an oxidized base. The reaction forms a stable oxime bond, creating a precise DpC model. nih.gov

These DpC models have been used in both bacterial (Escherichia coli) and human cell lines (HEK 293T) to investigate their biological consequences. Studies have shown that these specific DpCs can block DNA replication and transcription, potentially leading to genomic instability and cell death if not repaired. Research using an 11-mer peptide from histone H4 conjugated to 5fC via an oxy-lysine revealed low viability in E. coli but high translational synthesis (TLS) efficiency in human HEK 293T cells, indicating that human cells have mechanisms to bypass this type of DNA lesion, albeit with the introduction of mutations.

Cell LineModel SystemKey Findings
Escherichia coli DNA-peptide cross-link (DpC) model using an oxy-lysine-containing histone H4 peptide.Low cell viability (<10%), indicating the DpC is a highly toxic lesion that blocks DNA replication.
HEK 293T (Human) DpC model using an oxy-lysine-containing histone H4 peptide.High translesion synthesis (TLS) efficiency (72%), suggesting robust bypass mechanisms exist in human cells. The bypass is mutagenic, primarily inducing semi-targeted mutations.

Development of this compound-Based Tools for Biochemical Investigations

A significant contribution of this compound to research is in the development of novel biochemical probes and tools. The synthesis of Fmoc-protected-oxy-Lysine, a derivative of this compound, is a key step. nih.gov This unnatural amino acid can be incorporated site-specifically into peptides using standard solid-phase peptide synthesis. nih.govnih.gov

The resulting oxy-lysine-containing peptides are powerful biochemical reagents. Their primary use is in forming stable, site-specific DNA-peptide and DNA-protein cross-links through oxime ligation with DNA containing 5-formylcytosine (5fC). nih.gov This method is superior to older techniques like reductive amination, which often lack site-specificity and can denature proteins. nih.gov

These precisely engineered cross-links serve as invaluable substrates for biochemical investigations into the mechanisms of DNA repair enzymes and translesion synthesis polymerases. nih.gov By presenting the cellular machinery with a defined type of damage, researchers can dissect the specific steps of recognition, repair, or bypass. For example, nanoLC-ESI+-MS/MS analysis has been used to confirm that the oxime ligation is highly specific to the oxy-lysine residue within a protein, leaving other lysine and arginine residues unmodified. nih.gov

Probe/Tool ComponentTarget MoleculeLinkage TypeApplication
Oxy-lysine containing peptide (e.g., from Histone H3/H4) DNA containing 5-formylcytosine (5fC)Oxime bondCreation of defined DNA-peptide cross-links (DpCs) to study DNA repair and replication mechanisms. nih.gov
Oxy-lysine containing protein (e.g., VHH7) DNA containing 5-formylcytosine (5fC)Oxime bondGeneration of site-specific DNA-protein cross-links (DPCs) for structural and biochemical studies of DNA damage tolerance pathways. nih.gov
Oxy-lysine amino acid Oligonucleotide with a formyl groupOxime bondConjugation of peptides to internal positions of oligonucleotides, leaving the ends free for other modifications or functions.

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Q & A

Q. What ethical and reporting standards apply to this compound studies involving biological samples?

  • Compliance:
  • Follow IRB protocols for human-derived samples (informed consent, anonymization) .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.